molecular formula C24H35O4P B14209843 1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene CAS No. 729572-13-8

1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene

Katalognummer: B14209843
CAS-Nummer: 729572-13-8
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: GCLXEWNXWRZDME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group, a nonyl chain, a phosphoryl group, and a phenoxybenzene moiety, which contribute to its diverse reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxybenzene with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like pyridine. This reaction forms a phosphorylated intermediate, which is then reacted with an ethoxy nonyl alcohol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxybenzene moiety reacts with electrophiles like bromine or nitric acid to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted phenoxybenzene derivatives with bromine or nitro groups.

Wissenschaftliche Forschungsanwendungen

1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of DNA polymerase III alpha subunit in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing DNA replication and thereby inhibiting bacterial growth. This interaction involves key molecular pathways related to DNA synthesis and repair.

Vergleich Mit ähnlichen Verbindungen

1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Eigenschaften

CAS-Nummer

729572-13-8

Molekularformel

C24H35O4P

Molekulargewicht

418.5 g/mol

IUPAC-Name

1-[[ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene

InChI

InChI=1S/C24H35O4P/c1-3-5-6-7-8-9-13-19-29(25,26-4-2)27-21-22-15-14-18-24(20-22)28-23-16-11-10-12-17-23/h10-12,14-18,20H,3-9,13,19,21H2,1-2H3

InChI-Schlüssel

GCLXEWNXWRZDME-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCP(=O)(OCC)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.